4-Bromo-2-(2-(3-toluidinocarbothioyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
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Overview
Description
4-Bromo-2-(2-(3-toluidinocarbothioyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is a complex organic compound with the molecular formula C23H20BrN3O3S. It is a derivative of benzoate and contains a bromine atom, a methoxy group, and a toluidinocarbothioyl group. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2-(3-toluidinocarbothioyl)carbohydrazonoyl)phenyl 4-methoxybenzoate involves multiple steps. The starting materials typically include 4-bromo-2-nitroaniline, 4-methoxybenzoic acid, and 3-toluidine. The synthetic route generally follows these steps:
Nitration: 4-bromo-2-nitroaniline is nitrated to form the corresponding nitro compound.
Reduction: The nitro group is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Acylation: The amine group is acylated with 4-methoxybenzoic acid to form the amide.
Thioamide Formation: The amide is then converted to a thioamide using a reagent like Lawesson’s reagent.
Hydrazonation: The thioamide is reacted with hydrazine to form the carbohydrazonoyl group.
Final Coupling: The final product is obtained by coupling the carbohydrazonoyl intermediate with 3-toluidine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(2-(3-toluidinocarbothioyl)carbohydrazonoyl)phenyl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different nucleophiles replacing the bromine atom.
Scientific Research Applications
4-Bromo-2-(2-(3-toluidinocarbothioyl)carbohydrazonoyl)phenyl 4-methoxybenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2-(3-toluidinocarbothioyl)carbohydrazonoyl)phenyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(2-(3-toluidinocarbothioyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
- 4-Bromo-2-(2-(3-toluidinocarbothioyl)carbohydrazonoyl)phenyl 4-propoxybenzoate
- 4-Bromo-2-(2-(3-toluidinocarbothioyl)carbohydrazonoyl)phenyl 2-methylbenzoate
Uniqueness
4-Bromo-2-(2-(3-toluidinocarbothioyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
767339-17-3 |
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Molecular Formula |
C23H20BrN3O3S |
Molecular Weight |
498.4 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[(3-methylphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C23H20BrN3O3S/c1-15-4-3-5-19(12-15)26-23(31)27-25-14-17-13-18(24)8-11-21(17)30-22(28)16-6-9-20(29-2)10-7-16/h3-14H,1-2H3,(H2,26,27,31)/b25-14+ |
InChI Key |
VXFUQWPHDZUDDN-AFUMVMLFSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=S)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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